Iodo(triisothiocyanato)stannane
Description
Iodo(triisothiocyanato)stannane is a tin(IV) complex featuring one iodide ligand and three isothiocyanate (SCN⁻) ligands. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred from related halogenated and thiocyanate-containing tin complexes. Such compounds are typically synthesized via halogenation or ligand-exchange reactions, often involving stannane intermediates to ensure high purity and yield .
Properties
CAS No. |
92064-46-5 |
|---|---|
Molecular Formula |
C3IN3S3Sn |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
iodo(triisothiocyanato)stannane |
InChI |
InChI=1S/3CNS.HI.Sn/c3*2-1-3;;/h;;;1H;/q3*-1;;+4/p-1 |
InChI Key |
DQDZGKNKXNEOOP-UHFFFAOYSA-M |
Canonical SMILES |
C(=N[Sn](N=C=S)(N=C=S)I)=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(triisothiocyanato)stannane typically involves the reaction of tin compounds with iodine and isothiocyanate precursors. One common method is the reaction of triisothiocyanato compounds with tin iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Iodo(triisothiocyanato)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the tin center can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated stannanes, while coupling reactions can produce complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Iodo(triisothiocyanato)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Iodo(triisothiocyanato)stannane involves its interaction with molecular targets through its iodine and isothiocyanate groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Key Research Findings
Steric and Electronic Effects : The large iodine atom in this compound likely reduces reaction rates in sterically hindered environments but enhances stability in oxidative conditions compared to smaller halogens .
Synthetic Superiority : Stannane-mediated routes are preferable for scalable, high-yield syntheses of iodine-containing tin complexes .
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